Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including spectroscopic data (NMR, IR, MS) or X-ray crystallography.Chemical Reactions Analysis
This would involve a discussion of any known reactions that the compound undergoes, including the conditions required and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
- Synthesis and Biological Evaluation of Piperazine Derivatives
- Field : Organic Chemistry and Biochemistry .
- Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized .
- Method : The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies. The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
- Results : The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
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tert-Butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate
- Field : Organic Chemistry and Pharmaceutical Chemistry .
- Application : This compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
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tert-Butyl (3- (4-bromophenyl)oxetan-3-yl)carbamate
- Field : Organic Chemistry .
- Application : The specific applications of this compound are not provided in the source .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
-
tert-Butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate
- Field : Organic Chemistry and Pharmaceutical Chemistry .
- Application : This compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
-
tert-Butyl (3- (4-bromophenyl)oxetan-3-yl)carbamate
- Field : Organic Chemistry .
- Application : The specific applications of this compound are not provided in the source .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including toxicity data and handling precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
I hope this general outline is helpful. If you have a specific question about any of these topics, feel free to ask!
properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-10-14(20)11-9-13)21-15-6-4-5-7-17(15)22/h4-11,16,21H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFFXEMAEKISOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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